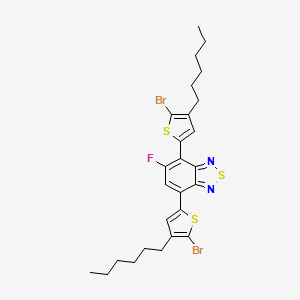

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole is an organic compound with the molecular formula C26H30Br2FN2S3. This compound is notable for its unique structure, which includes bromine, fluorine, and thiophene groups, making it a subject of interest in various fields of scientific research, particularly in organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole typically involves the following steps:

Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzothiadiazole and 5-bromo-4-hexylthiophene.

Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to attach the thiophene groups to the benzothiadiazole core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: It can participate in further coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-functionalized derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole has several applications in scientific research:

Organic Electronics: It is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Materials Science: The compound’s unique electronic properties make it suitable for use in the fabrication of thin-film transistors and other electronic devices.

Biological Research: It is explored for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence properties.

Mechanism of Action

The mechanism by which 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of the compound, making it an effective material for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole: Lacks the fluorine atom, resulting in different electronic properties.

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-chloro-2,1,3-benzothiadiazole: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.

Uniqueness

The presence of the fluorine atom in 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole imparts unique electronic properties, such as increased electron affinity and stability, making it particularly valuable in the field of organic electronics .

Biological Activity

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole (BBHT) is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and applications in various fields.

Chemical Structure and Properties

BBHT is characterized by a complex molecular structure that includes brominated thiophene units and a fluorinated benzothiadiazole core. Its molecular formula is C26H28Br2F2N2S3, with a molecular weight of approximately 662.51 g/mol. The compound's structure is significant for its electronic properties, which influence its biological interactions.

Mechanisms of Biological Activity

BBHT exhibits a range of biological activities attributed to its ability to interact with various cellular targets:

- Antitumor Activity : Studies have indicated that BBHT may possess antitumor properties. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins. For instance, in vitro studies demonstrated that BBHT effectively inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antibacterial and Antifungal Properties : BBHT has been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of benzothiadiazole can disrupt bacterial membranes and inhibit fungal growth by interfering with their metabolic pathways. These findings highlight BBHT's potential in developing new antimicrobial agents .

- Antioxidant Activity : The compound has shown promise as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of BBHT and related compounds:

- Cancer Cell Studies : A study published in MDPI examined the effects of BBHT on breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis at concentrations ranging from 10 to 50 µM . The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

- Antimicrobial Testing : In another investigation, BBHT was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that BBHT exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, showcasing its potential as an effective antimicrobial agent .

- Oxidative Stress Reduction : A research article highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to oxidative insults. The study reported a decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation when treated with BBHT .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C26H29Br2FN2S3 |

|---|---|

Molecular Weight |

644.5 g/mol |

IUPAC Name |

4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C26H29Br2FN2S3/c1-3-5-7-9-11-16-13-20(32-25(16)27)18-15-19(29)22(24-23(18)30-34-31-24)21-14-17(26(28)33-21)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |

InChI Key |

MEFNULOXKDYUBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C2=CC(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.